molecular formula C15H17N3O4S B4549638 2-methoxy-N-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide

2-methoxy-N-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide

Cat. No.: B4549638
M. Wt: 335.4 g/mol
InChI Key: YOTSESZIRUQYFL-UHFFFAOYSA-N
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Description

2-methoxy-N-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.09397721 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypoglycemic Properties and Diabetes Treatment

  • Repaglinide Development : Studies have explored the structure-activity relationships in hypoglycemic benzoic acid derivatives leading to the development of Repaglinide, a therapeutic for type 2 diabetic patients. This medication is significantly more active than other sulfonylurea drugs in managing blood sugar levels (Grell et al., 1998).

Gastrointestinal Research

  • Antisecretory H+/K+-ATPase Inhibitors : The compound's derivatives have been investigated for their role as potent inhibitors of histamine-stimulated gastric acid secretion, contributing to the development of treatments for conditions like acid reflux and peptic ulcers (Ife et al., 1989).

Radiopharmaceutical Research

  • Development of Radioligands : Research into the synthesis of radioligands for radioimmunoassay of sulpiride-related compounds has been conducted. These radioligands are used in medical imaging and diagnostics (Cardoso & Pradelles, 1982).

Neuropharmacology

  • Neuroleptic Activity : Investigations into benzamides of N,N-disubstituted ethylenediamines, including derivatives of the given compound, have been explored for potential neuroleptic (antipsychotic) effects (Iwanami et al., 1981).

Synthetic Chemistry

  • Process Optimization : Studies have been conducted on optimizing the synthesis process of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, from salicylic acid. This research enhances the efficiency of production in pharmaceutical chemistry (Xu et al., 2018).

Receptor Binding Analysis

  • Binding Site Studies : Research into the binding sites of hypoglycemic sulfonylureas and related compounds has provided insights into their interaction with pancreatic beta cells, influencing the development of diabetes treatments (Brown & Foubister, 1984).

Environmental Science

  • Photolysis Studies : The compound's derivatives have been studied for their photolytic behavior on various surfaces, contributing to understanding the environmental impact of these chemicals (Bhattacharjeel & Dureja, 2002).

Properties

IUPAC Name

2-methoxy-N-methyl-5-(pyridin-2-ylmethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-16-15(19)13-9-12(6-7-14(13)22-2)23(20,21)18-10-11-5-3-4-8-17-11/h3-9,18H,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTSESZIRUQYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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